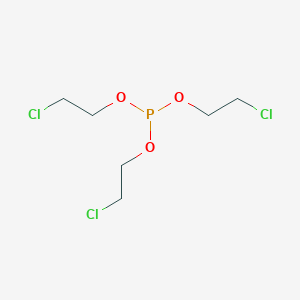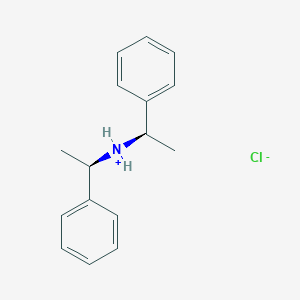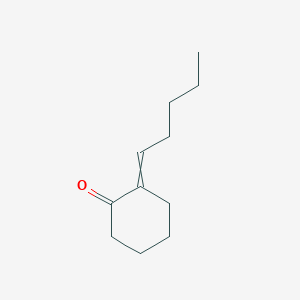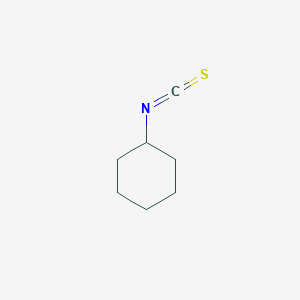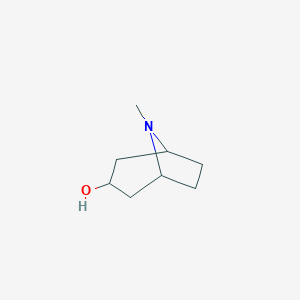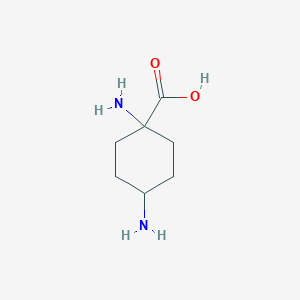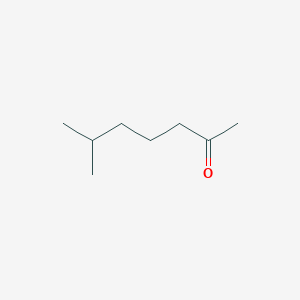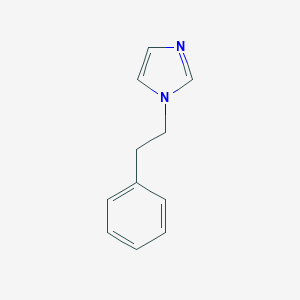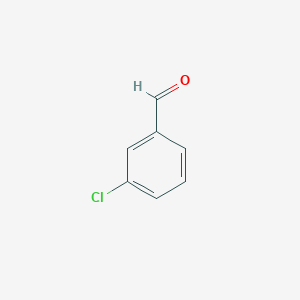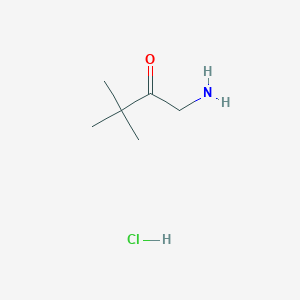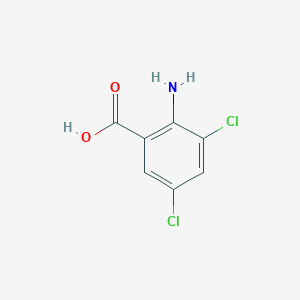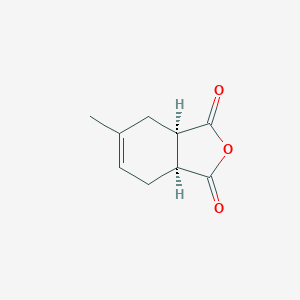
1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-, (3aR,7aS)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-, (3aR,7aS)-rel- is a chemical compound with the molecular formula C9H10O3. It is also known as cis-1,2,3,6-tetrahydro-4-methylphthalic anhydride. This compound is a derivative of phthalic anhydride and is characterized by its unique structure, which includes a tetrahydroisobenzofuran ring system with a methyl group at the 5-position.
Preparation Methods
The synthesis of 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-, (3aR,7aS)-rel- can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of 4-methylphthalic anhydride. The reaction is typically carried out in the presence of a nickel catalyst under high pressure and temperature conditions. Another method involves the Diels-Alder reaction between maleic anhydride and 1,3-butadiene, followed by catalytic hydrogenation of the resulting adduct .
In industrial production, the compound is often synthesized using large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, and they typically involve the use of continuous flow reactors to ensure efficient mixing and heat transfer.
Chemical Reactions Analysis
1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-, (3aR,7aS)-rel- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phthalic acid derivative. Common oxidizing agents used in this reaction include potassium permanganate and chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding tetrahydrophthalic acid. This reaction is typically carried out using hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the anhydride group is replaced by nucleophiles such as amines or alcohols. These reactions are often carried out under mild conditions using organic solvents.
The major products formed from these reactions include phthalic acid derivatives, tetrahydrophthalic acid, and various substituted isobenzofurandiones.
Scientific Research Applications
1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-, (3aR,7aS)-rel- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules. It is particularly useful in the preparation of polymers and resins.
Biology: In biological research, the compound is used as a precursor for the synthesis of bioactive molecules. It has been studied for its potential use in drug development and as a biochemical probe.
Medicine: The compound has potential applications in the development of pharmaceuticals. It has been investigated for its anti-inflammatory and analgesic properties.
Industry: In the industrial sector, the compound is used in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-, (3aR,7aS)-rel- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modification of protein function and the regulation of cellular processes.
In biological systems, the compound has been shown to inhibit the activity of certain enzymes involved in inflammation and pain signaling pathways. This inhibition is thought to be mediated through the covalent modification of key amino acid residues in the active sites of these enzymes .
Comparison with Similar Compounds
1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-, (3aR,7aS)-rel- can be compared with other similar compounds, such as:
Phthalic Anhydride: Unlike 1,3-Isobenzofurandione, phthalic anhydride lacks the tetrahydro ring system and methyl group. This structural difference results in distinct chemical reactivity and applications.
Tetrahydrophthalic Anhydride: This compound is similar in structure but lacks the methyl group at the 5-position. It is used in similar applications but may exhibit different reactivity and properties.
Maleic Anhydride: Maleic anhydride is another related compound that lacks the tetrahydro ring system.
These comparisons highlight the unique structural features and reactivity of 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-, (3aR,7aS)-rel-, which make it valuable for various scientific and industrial applications.
Properties
CAS No. |
1694-82-2 |
|---|---|
Molecular Formula |
C9H10O3 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
(3aS,7aR)-5-methyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C9H10O3/c1-5-2-3-6-7(4-5)9(11)12-8(6)10/h2,6-7H,3-4H2,1H3/t6-,7+/m1/s1 |
InChI Key |
OEMSKMUAMXLNKL-RQJHMYQMSA-N |
SMILES |
CC1=CCC2C(C1)C(=O)OC2=O |
Isomeric SMILES |
CC1=CC[C@@H]2[C@H](C1)C(=O)OC2=O |
Canonical SMILES |
CC1=CCC2C(C1)C(=O)OC2=O |
Key on ui other cas no. |
1694-82-2 |
Pictograms |
Corrosive; Irritant; Health Hazard |
Synonyms |
cis-4-Methyl-4-cyclohexene-1,2-dicarboxylic Anhydride; 4-Methyl-cis-4-cyclohexene-1,2-decarboxylic Anhydride; 4-Methyl-cis-4-cyclohexene-1,2-dicarboxylic Anhydride; cis-1,2,3,6-Tetrahydro-4-methylphthalic Acid Anhydride; cis-4-Methyl-1,2,3,6-tetrahyd |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


